3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione
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Overview
Description
3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate amino acids or their derivatives with suitable reagents under controlled conditions. For example, the reaction of an amino acid derivative with a cyclic anhydride can lead to the formation of the desired heterocyclic ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a fused pyridine ring system, known for its diverse biological activities.
Uniqueness
3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-amino-3,3a,4,7a-tetrahydro-2H-furo[2,3-c]pyridine-5,7-dione |
InChI |
InChI=1S/C7H10N2O3/c8-4-2-12-6-3(4)1-5(10)9-7(6)11/h3-4,6H,1-2,8H2,(H,9,10,11) |
InChI Key |
BSDOIGMMKZJJNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(COC2C(=O)NC1=O)N |
Origin of Product |
United States |
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